(-)-cis-2-Benzamidocyclohexanecarboxylic Acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that can provide insights into the synthesis of (-)-cis-2-Benzamidocyclohexanecarboxylic Acid. For example, studies on the selective functionalization of saturated C-H bonds with metalloporphyrin catalysts highlight innovative approaches to molecular synthesis, including hydroxylation, amination, and carbenoid insertion, which could be relevant for synthesizing benzamidocyclohexanecarboxylic acid derivatives (Che et al., 2011)(Che et al., 2011).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their reactivity and physical properties. Advanced spectroscopic techniques, including high-resolution magnetic resonance imaging, are often employed to elucidate the conformation of products derived from similar synthetic routes (Issac & Tierney, 1996)(Issac & Tierney, 1996).
Chemical Reactions and Properties
Reactions involving benzamides and carboxylic acid groups can lead to a diverse range of products, depending on the reactants and conditions used. For instance, reactions of binucleophiles with cyclic anhydrides of dicarboxylic acids are a method of heterocyclic compounds synthesis, potentially relevant to the synthesis of benzamidocyclohexanecarboxylic acid derivatives (Skoryna et al., 2023)(Skoryna et al., 2023).
Physical Properties Analysis
The physical properties of benzamides and cyclohexanecarboxylic acids, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Research on related compounds provides a foundation for predicting and analyzing these properties in (-)-cis-2-Benzamidocyclohexanecarboxylic Acid.
Chemical Properties Analysis
The chemical behavior, including reactivity towards various reagents, stability, and degradation pathways, is pivotal for understanding the potential applications of (-)-cis-2-Benzamidocyclohexanecarboxylic Acid. Studies on conjugated linolenic acids and their bioactivities offer insights into the biological activity of structurally similar compounds, suggesting potential areas of application for (-)-cis-2-Benzamidocyclohexanecarboxylic Acid derivatives (Yuan et al., 2014)(Yuan et al., 2014).
Scientific Research Applications
Stereochemistry and Structural Analysis
- (-)-cis-2-Benzamidocyclohexanecarboxylic acid has been utilized in stereochemical studies, particularly in determining the absolute configurations of certain compounds. For instance, its enantiomers were identified as (1R,2S)-(–) and (1S,2R)-(+), which were then converted into various other chemical structures, such as octahydroquinazoline sulphates and decahydroquinazoline acetate. This demonstrates its role in understanding and manipulating molecular configurations (Armarego & Kobayashi, 1970).
Catalysis and Chirality Control
- This compound has been integral in the field of catalysis, particularly in asymmetric synthesis. It was used to synthesize optically active 1,3-aminoalcohols, which were then applied in asymmetric diethylzinc addition to aromatic aldehydes. This process demonstrated the control of enantioselectivity and stereochemistry in chemical reactions, influenced by the substituents of the cis-derivatives (Wang, Kodama, Hirose, Zhang, 2010).
Synthesis of Chiral 1,3-Diamines
- In another study, chiral 1,3-diamines derived from (-)-cis-2-benzamidocyclohexanecarboxylic acid were synthesized. These diamines were then used as ligands in Cu-catalyzed asymmetric Henry reactions, again emphasizing the role of this compound in producing chiral molecules with high enantioselectivity and yields (Kodama, Sugawara, Hirose, 2011).
Optical Resolution
- (-)-cis-2-Benzamidocyclohexanecarboxylic acid has also been utilized in the optical resolution of α-ethylbenzylamine. This application highlights its use in separating enantiomers, which is essential in various fields including pharmaceuticals (Nohira, Yoshida, Osada, Terunuma, 1988).
Radiopharmaceuticals Preparation
- An improved synthesis method involving (-)-cis-2-benzamidocyclohexanecarboxylic acid was used for preparing radiopharmaceuticals. This showcases its potential in medical imaging and diagnostics, particularly in the development of gallium radiopharmaceuticals (Bowen, Planalp, Brechbiel, 1996).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include information on how to handle and store the compound safely.
Future Directions
This involves discussing potential future research directions. It may include ideas for new synthetic routes, applications of the compound, or studies to further understand its properties or mechanism of action.
properties
IUPAC Name |
(1R,2S)-2-benzamidocyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(17)18/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,16)(H,17,18)/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUANNVQABXUYKU-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-cis-2-Benzamidocyclohexanecarboxylic Acid | |
CAS RN |
26693-55-0 | |
Record name | (-)-cis-2-Benzamidocyclohexanecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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